molecular formula C15H11Cl4NO3 B4023785 N-(5-chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B4023785
M. Wt: 395.1 g/mol
InChI Key: UDGPHUWYKVYZRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including acetylation, esterification, and interactions with different chemicals to achieve the desired product. For instance, one study describes the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, showcasing a complex process that includes conversion of aromatic organic acids into esters, hydrazides, and then the target compounds through reactions with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in specific conditions (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide is often elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These techniques provide detailed information on the compound's structure, including its molecular configuration and the nature of its chemical bonds (Lazareva et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature can lead to the formation of heterocyclic compounds or the modification of existing functional groups. These reactions are crucial for modifying the compound's properties for specific applications. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles, showcasing the compound's reactivity and potential for creating derivatives with unique properties (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for understanding their behavior in various environments. These properties are determined using analytical techniques such as X-ray diffraction analysis, which provides insight into the compound's solid-state structure and its intermolecular interactions (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming adducts or undergoing specific chemical reactions, are crucial for the compound's application in research. Studies often explore these properties through experimental synthesis and characterization, offering insights into the compound's versatility and potential uses (Zhong-cheng & Shu, 2002).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl4NO3/c1-22-13-3-2-8(16)4-12(13)20-15(21)7-23-14-6-10(18)9(17)5-11(14)19/h2-6H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGPHUWYKVYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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